molecular formula C20H20N4OS B12246966 1-[4-(1,8-Naphthyridin-2-yl)piperidin-1-yl]-2-(pyridin-4-ylsulfanyl)ethan-1-one

1-[4-(1,8-Naphthyridin-2-yl)piperidin-1-yl]-2-(pyridin-4-ylsulfanyl)ethan-1-one

Cat. No.: B12246966
M. Wt: 364.5 g/mol
InChI Key: SRJRDWTVMUZWBE-UHFFFAOYSA-N
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Description

1-[4-(1,8-Naphthyridin-2-yl)piperidin-1-yl]-2-(pyridin-4-ylsulfanyl)ethan-1-one is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(1,8-Naphthyridin-2-yl)piperidin-1-yl]-2-(pyridin-4-ylsulfanyl)ethan-1-one typically involves multicomponent reactions. One common approach is the Friedländer synthesis, which involves the condensation of 2-aminopyridine with a carbonyl compound under acidic conditions . Another method involves the hydroamination of terminal alkynes followed by Friedländer cyclization . Metal-catalyzed synthesis and ring expansion reactions are also employed to construct the 1,8-naphthyridine core .

Industrial Production Methods

Industrial production of this compound may involve the use of water-soluble catalysts to facilitate the synthesis under environmentally friendly conditions. For example, a water-soluble iridium catalyst can efficiently catalyze the synthesis of 1,8-naphthyridines in water under an air atmosphere .

Chemical Reactions Analysis

Types of Reactions

1-[4-(1,8-Naphthyridin-2-yl)piperidin-1-yl]-2-(pyridin-4-ylsulfanyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine or naphthyridine rings, often using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 1-[4-(1,8-Naphthyridin-2-yl)piperidin-1-yl]-2-(pyridin-4-ylsulfanyl)ethan-1-one involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. For example, it may act as an inhibitor of bacterial enzymes, thereby exerting antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(1,8-Naphthyridin-2-yl)piperidin-1-yl]-2-(pyridin-4-ylsulfanyl)ethan-1-one is unique due to its combination of the 1,8-naphthyridine and piperidine rings, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C20H20N4OS

Molecular Weight

364.5 g/mol

IUPAC Name

1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]-2-pyridin-4-ylsulfanylethanone

InChI

InChI=1S/C20H20N4OS/c25-19(14-26-17-5-10-21-11-6-17)24-12-7-15(8-13-24)18-4-3-16-2-1-9-22-20(16)23-18/h1-6,9-11,15H,7-8,12-14H2

InChI Key

SRJRDWTVMUZWBE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=NC3=C(C=CC=N3)C=C2)C(=O)CSC4=CC=NC=C4

Origin of Product

United States

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